2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide
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Overview
Description
2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide is a heterocyclic compound that features both pyridine and thiazole rings. These rings are known for their significant roles in medicinal chemistry due to their biological activities. The compound is of interest in various fields, including pharmaceuticals and materials science, due to its potential biological activities and versatile chemical properties .
Mechanism of Action
Target of Action
It has been suggested that similar compounds may interact with dna and have affinity towards DNA double helix .
Mode of Action
The compound is believed to form adducts with DNA through intercalation, and these interactions are stabilized by hydrophobic and hydrogen bonds . This interaction can interfere with the normal functioning of DNA, potentially inhibiting replication or transcription processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide. For instance, it has been suggested that the compound should be stored in a cool place and kept tightly closed in a dry and well-ventilated place . It is also stable under normal temperatures and pressures but should be kept away from strong oxidizing agents, strong acids, and strong bases .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide are largely due to its interactions with various enzymes, proteins, and other biomolecules. The compound has been found to exhibit COX-inhibitory action, which could explain its anti-inflammatory properties
Molecular Mechanism
In silico studies have suggested that the compound may exert its effects through binding interactions with target proteins, leading to enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide typically involves the reaction of 2-pyridin-3-yl-1,3-thiazole-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the carbohydrazide derivative . The reaction can be summarized as follows: [ \text{2-Pyridin-3-yl-1,3-thiazole-4-carboxylic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Medicine: Research indicates its potential use in developing new pharmaceuticals due to its biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Pyridin-3-yl-1,3-thiazole-4-carboxylic acid: A precursor in the synthesis of the carbohydrazide derivative.
5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Another thiazole derivative with biological activities.
Uniqueness
2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide is unique due to its combined pyridine and thiazole rings, which confer distinct chemical and biological properties. Its ability to form stable DNA adducts through intercalation sets it apart from other similar compounds.
Properties
IUPAC Name |
2-pyridin-3-yl-1,3-thiazole-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS/c10-13-8(14)7-5-15-9(12-7)6-2-1-3-11-4-6/h1-5H,10H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REDRYCHGNGHZFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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